2-(Dimethoxymethyl)quinoxaline
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Overview
Description
2-(Dimethoxymethyl)quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science. The compound this compound is characterized by the presence of two methoxy groups attached to a methyl group on the quinoxaline ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxymethyl)quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with methylglyoxal dimethyl acetal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethoxymethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Scientific Research Applications
2-(Dimethoxymethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.
Medicine: It is investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)quinoxaline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.
2,3-Diphenylquinoxaline: A derivative with phenyl groups at positions 2 and 3.
Uniqueness: 2-(Dimethoxymethyl)quinoxaline is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. This makes it more versatile in chemical synthesis and increases its potential for biological activity compared to its simpler analogs .
Properties
CAS No. |
434318-22-6 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(dimethoxymethyl)quinoxaline |
InChI |
InChI=1S/C11H12N2O2/c1-14-11(15-2)10-7-12-8-5-3-4-6-9(8)13-10/h3-7,11H,1-2H3 |
InChI Key |
AZPYYYMRJDNUMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=NC2=CC=CC=C2N=C1)OC |
Origin of Product |
United States |
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